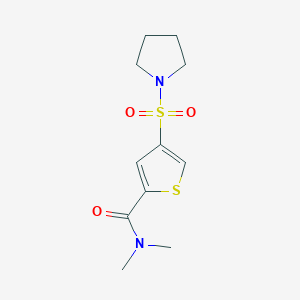
3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of curcumin, a natural compound found in turmeric, and has been shown to possess anti-inflammatory, anti-cancer, and antioxidant properties.
Mechanism of Action
3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its effects through various mechanisms. Its anti-inflammatory properties are due to its ability to inhibit the activation of NF-κB. 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. Its anti-cancer properties are due to its ability to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to increase apoptosis and inhibit angiogenesis, which is the process of forming new blood vessels. These effects make 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol a promising candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is its high yield and purity, which makes it suitable for large-scale research studies. 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is also stable and can be stored for long periods without degradation. However, one of the limitations of 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is its low solubility in water, which can make it difficult to administer in vivo. This limitation can be overcome by formulating 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in a suitable carrier or by using alternative administration routes.
Future Directions
There are several future directions for the research on 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential of 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in combination with other drugs for the treatment of various diseases. Additionally, the mechanism of action of 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol needs to be further elucidated to fully understand its therapeutic potential. Overall, the research on 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is promising, and it is likely to continue to be an active area of research in the future.
Synthesis Methods
The synthesis of 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of curcumin with ethyl bromoacetate and sodium hydride in dimethylformamide. This reaction produces 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in high yield and purity. The synthesis method has been optimized to produce 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol on a large scale for research purposes.
Scientific Research Applications
3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of cancer cells.
properties
IUPAC Name |
[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O4/c1-2-9-7-12(21,13(14,15)16)18(17-9)11(20)8-4-3-5-10(6-8)19(22)23/h3-6,21H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKICTPSGNSXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide](/img/structure/B5103257.png)


![(1-{[1-(6-methoxy-4-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5103278.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5103295.png)
![1-(4-tert-butylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5103311.png)
![4-[4-(4-iodophenoxy)butyl]morpholine](/img/structure/B5103319.png)
![[4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride](/img/structure/B5103321.png)
![N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-5-pyrimidinecarboxamide](/img/structure/B5103323.png)
![2-(4-chlorophenyl)-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5103325.png)
![N-mesityl-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5103331.png)
![2-(5-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5103339.png)
![propyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5103346.png)
![7-(2-oxo-2-phenylethyl)-6-phenyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B5103358.png)